![molecular formula C15H19NO4S B2824538 methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate CAS No. 1252557-09-7](/img/structure/B2824538.png)

methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

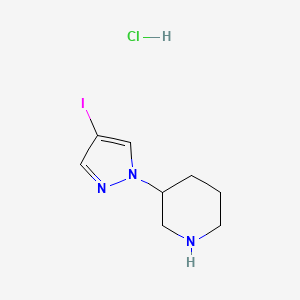

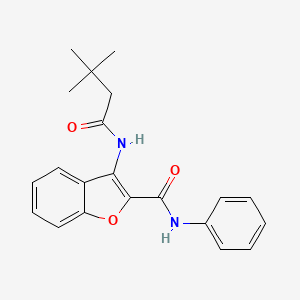

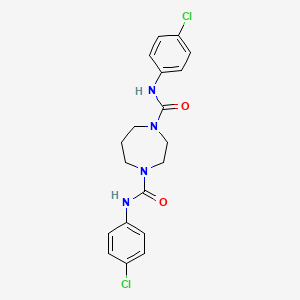

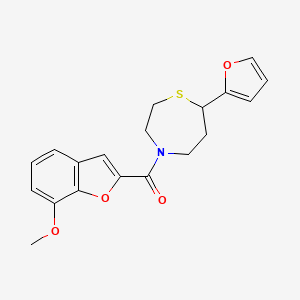

“Methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also includes a sulfonyl group (SO2), which is often found in drugs and other active agents due to its ability to increase water solubility and membrane permeability . The carboxylate ester group (CO2CH3) is a common functional group in organic chemistry and biochemistry, involved in many reactions .

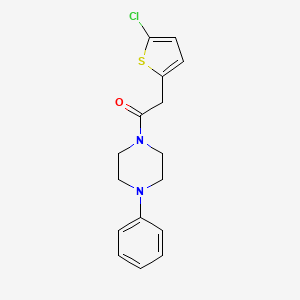

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenylethenyl group (a phenyl ring attached to an ethene), a sulfonyl group, and a methyl carboxylate group . The exact structure would depend on the positions of these groups on the piperidine ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylate ester could undergo hydrolysis, transesterification, and other reactions typical for esters . The sulfonyl group might participate in substitution or elimination reactions . The piperidine ring could be involved in various reactions, depending on its substitution pattern .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of its functional groups. Generally, compounds with sulfonyl groups have good water solubility . The presence of a carboxylate ester could make the compound susceptible to hydrolysis .

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development

- Broad Specificity Antibodies for Sulfonamide Antibiotics: A study highlighted the generation of antibodies with broad specificity for sulfonamide antibiotics, useful in developing a highly sensitive ELISA for analyzing milk samples. The research demonstrates the versatility of sulfonyl groups in creating specific binding sites for detecting sulfonamide antibiotics in veterinary applications (Adrián et al., 2009).

Chemical Synthesis and Catalysis

- Condensation Reactions of Sulfonylcarbanions: This study explores the reactivity of phenylsulfonylcarbanion with various compounds, offering insights into the sulfonyl group's role in synthetic chemistry, which could be relevant for understanding the reactivity and applications of methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate (Yamamoto et al., 1971).

Biochemistry and Molecular Biology

- S-Adenosylmethionine (SAM) Utilization: Research on SAM, a biological sulfonium compound, highlights the diverse roles of sulfonium and sulfonyl groups in biological systems, including serving as methyl donors and participating in various metabolic reactions (Fontecave et al., 2004).

Herbicide Resistance and Enzyme Inhibition

- Herbicide Sulfometuron Methyl and Acetolactate Synthase: Studies on sulfometuron methyl's inhibition of acetolactate synthase in different organisms provide a context for the interaction between sulfonyl-containing compounds and enzymes, which may be relevant for agricultural and biochemical research (Yadav et al., 1986).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-20-15(17)14-9-5-6-11-16(14)21(18,19)12-10-13-7-3-2-4-8-13/h2-4,7-8,10,12,14H,5-6,9,11H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYROGAWOIRCNW-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CCCCN1S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-phenylethenesulfonyl)piperidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)

![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)

![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)